2-甲基-5-(三氟甲氧基)-1H-吲哚

描述

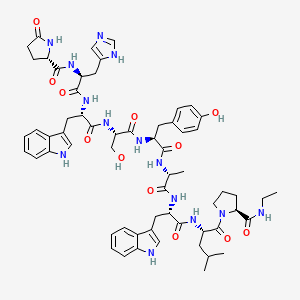

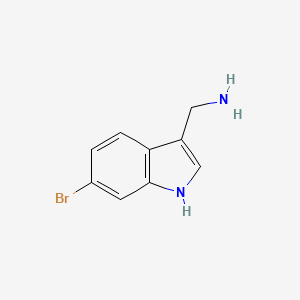

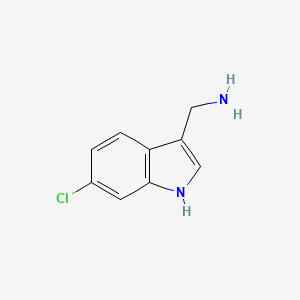

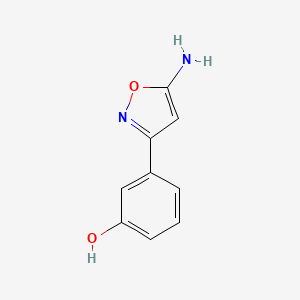

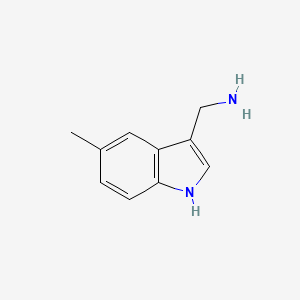

The compound "2-methyl-5-(trifluoromethoxy)-1H-indole" is a derivative of the indole structure, which is a common scaffold in many pharmacologically active molecules. Indole derivatives have been extensively studied due to their diverse biological activities and presence in natural products. The trifluoromethoxy group in the 5-position of the indole ring is of particular interest due to its potential to enhance biological activity through increased lipophilicity and metabolic stability .

Synthesis Analysis

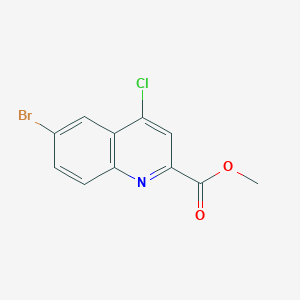

The synthesis of indole derivatives can be achieved through various methods. One such method is the Nenitzescu synthesis, which is a practical and convergent approach starting from phenol derivatives and acetoacetate, as demonstrated in the scalable synthesis of a related compound, 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile . Another method involves the condensation of bromo-indole with pyrimidine-trione, leading to the formation of a bromo-substituted indole derivative . Additionally, solid-phase synthesis has been employed to create 2,3,5-trisubstituted indoles, starting from resin-bound aniline and introducing various substituents through palladium-mediated coupling and acylation reactions .

Molecular Structure Analysis

The molecular structure of indole derivatives can be characterized by various spectroscopic methods, including UV, IR, NMR, and mass spectrometry. X-ray single crystal diffraction analysis is also a powerful tool to determine the precise molecular geometry and confirm the presence of isomers, as seen in the study of 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone] . The crystal structure analysis can reveal intramolecular hydrogen bonding and other interactions that stabilize the molecular conformation.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including condensation to form thiosemicarbazone derivatives, which have shown significant anti-tubercular activity . The trifluoromethyl epoxy ethers can react with aromatic amines to provide trifluoromethyl indolinols, which can be further transformed into trifluoromethyl indoles . These reactions highlight the versatility of indole derivatives in synthesizing biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as thermal stability and electronic spectra, can be studied using thermal analysis and density functional theory (DFT). For instance, the thermal stability of a bromo-substituted indole derivative was found to be good up to 215°C . The electronic spectra and molecular orbital energy level diagrams can be assigned based on TD-DFT results, providing insight into the electronic structure of these compounds. The molecular electrostatic potential map can also be used to identify electrophilic and nucleophilic regions, which are important for understanding the reactivity of the molecule .

科学研究应用

抗结核剂的QSAR研究

- QSAR分析:Shahlaei等人(2009年)的一项研究探讨了5-甲基/三氟甲氧基-1H-吲哚衍生物的分子结构与其抗结核活性之间的定量关系。这项研究提供了分子描述符与这些分子的抑制活性之间的线性关系的见解,有助于设计新的抗结核剂Shahlaei、Fassihi和Nezami,2009年。

抗结核活性的合成和评估

- 抗结核活性:Güzel等人(2008年)的一项研究合成了一系列5-甲基/三氟甲氧基-1H-吲哚衍生物,并评估了它们的抗结核活性。该研究发现了几种有效的结核分枝杆菌抑制剂,突出了这些化合物在治疗结核病中的潜力Güzel、Karalı和Salman,2008年。

分子结构分析

- 分子结构研究:Karalı(2021年)的一项研究分析了1-甲基5-三氟甲氧基-1H-吲哚衍生物的分子结构。这项研究侧重于确定这些化合物的分子和晶体结构,为未来的化学和药理学应用提供了宝贵的见解Karalı,2021年。

亲核反应性

- 亲核反应性研究:Lakhdar等人(2006年)的研究调查了各种吲哚的亲核反应性,包括5-氰基吲哚和5-甲氧基吲哚。这项研究有助于了解吲哚衍生物在不同环境中的化学反应性,这对于合成应用至关重要Lakhdar等人,2006年。

葡萄糖电氧化中的有机阳极催化剂

- 葡萄糖电氧化:Hamad等人(2021年)的一项研究探讨了使用基于吲哚的有机催化剂,包括2-甲基-5-(三氟甲氧基)-1H-吲哚衍生物,在燃料电池中进行葡萄糖电氧化的可能性。这项研究有助于开发用于能源应用的无金属有机催化剂Hamad、Calis、Çağlar、Kivrak和Kıvrak,2021年。

生物活性分子的合成

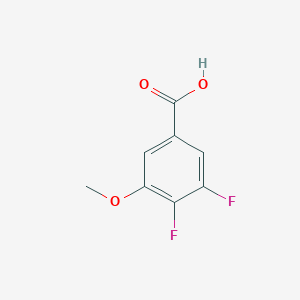

- 生物活性分子的合成:Leconte和Ruzziconi(2002年)讨论了区域异构纯三氟甲基和三氟甲氧基取代的芳香族和杂芳族化合物的合成,强调了它们作为生物活性分子构建模块的价值。他们的工作突出了这些化合物在药物化学中的作用Leconte和Ruzziconi,2002年。

属性

IUPAC Name |

2-methyl-5-(trifluoromethoxy)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c1-6-4-7-5-8(15-10(11,12)13)2-3-9(7)14-6/h2-5,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVRFYLUTQMYHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670367 | |

| Record name | 2-Methyl-5-(trifluoromethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-5-(trifluoromethoxy)-1H-indole | |

CAS RN |

900182-99-2 | |

| Record name | 2-Methyl-5-(trifluoromethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3030338.png)

![(E)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-Dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B3030339.png)